molecular formula C5H10ClN3OS B15304207 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride

Cat. No.: B15304207
M. Wt: 195.67 g/mol
InChI Key: OZHIPJWIZRYBOT-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride is a chemical compound with a molecular formula of C5H10ClN3OS. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-(methoxymethyl)-1,2,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other thiadiazole derivatives, which are of interest for their diverse chemical properties.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with sulfur and nitrogen-containing functional groups .

Comparison with Similar Compounds

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H10ClN3OS

Molecular Weight

195.67 g/mol

IUPAC Name

[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C5H9N3OS.ClH/c1-9-3-4-7-5(2-6)10-8-4;/h2-3,6H2,1H3;1H

InChI Key

OZHIPJWIZRYBOT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)CN.Cl

Origin of Product

United States

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